molecular formula C19H26O3 B13416149 (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol

(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol

Cat. No.: B13416149
M. Wt: 302.4 g/mol
InChI Key: ZXHOGDYDNZUTSO-NHUKNTKWSA-N
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Description

(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a methoxy group at the 6th position and hydroxyl groups at the 3rd and 17th positions on the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol typically involves multiple steps, starting from a suitable estradiol precursor. The key steps include:

    Methoxylation: Introduction of the methoxy group at the 6th position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Hydroxylation: Ensuring the hydroxyl groups are correctly positioned at the 3rd and 17th positions. This may involve selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other chromium-based oxidants.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Potential use in hormone replacement therapy, treatment of menopausal symptoms, and other estrogen-related conditions.

    Industry: Utilized in the development of pharmaceuticals and other health-related products.

Mechanism of Action

The mechanism of action of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol involves binding to estrogen receptors (ERs) in target tissues. Upon binding, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include ER-alpha and ER-beta, which are involved in regulating reproductive and non-reproductive tissues.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural hormone from which (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is derived.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

    Mestranol: Another synthetic estrogen used in combination with progestins.

Uniqueness

This compound is unique due to the presence of the methoxy group at the 6th position, which can influence its binding affinity and activity at estrogen receptors. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(6R,8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17-,18+,19+/m1/s1

InChI Key

ZXHOGDYDNZUTSO-NHUKNTKWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)OC

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC

Origin of Product

United States

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